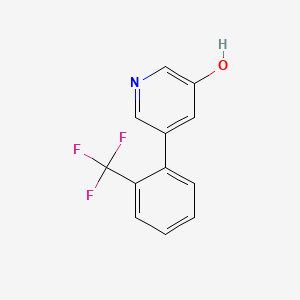

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Description

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFDVVAQFNYDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683014 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261640-32-7 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. As this molecule is not extensively described in current scientific literature, this document synthesizes information from analogous structures and established chemical principles to offer expert-driven predictions of its key characteristics. We will explore its acidity (pKa), lipophilicity (logP), solubility, and spectral properties, all of which are critical parameters in drug discovery and development. Furthermore, this guide outlines a proposed synthetic route and detailed, self-validating experimental protocols for the empirical determination of these properties, empowering researchers to synthesize and characterize this promising scaffold.

Introduction: The Significance of the (Trifluoromethylphenyl)pyridine Scaffold

The pyridine ring is a ubiquitous and versatile pharmacophore in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. When functionalized with a trifluoromethyl group, the electronic properties of the aromatic system are significantly altered. The trifluoromethyl group is a strong electron-withdrawing substituent, which can modulate the pKa of nearby acidic or basic centers and enhance the metabolic stability of a molecule. The incorporation of an additional phenyl ring introduces further opportunities for molecular interactions and can significantly impact lipophilicity.

The specific substitution pattern of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine presents a unique combination of a hydrogen bond donor/acceptor (the hydroxyl group), a polar pyridine core, and a lipophilic, electron-withdrawing trifluoromethylphenyl moiety. This arrangement suggests potential applications in a range of therapeutic areas where modulation of protein-ligand interactions is key. Understanding the fundamental physicochemical properties of this scaffold is the first step in unlocking its therapeutic potential.

Predicted Physicochemical Properties

Due to the novelty of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, the following properties are expert predictions based on the analysis of structurally related compounds.

Acidity (pKa)

The pKa of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is influenced by two ionizable centers: the pyridine nitrogen and the hydroxyl group.

-

Pyridine Nitrogen: The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing effect of the 2-trifluoromethylphenyl group at the 5-position.

-

Hydroxyl Group: The acidity of the 3-hydroxyl group will be increased by the electron-withdrawing nature of both the pyridine ring and the trifluoromethylphenyl substituent.

Based on the known pKa values of 3-hydroxypyridine (pKa1 ≈ 4.8 for the pyridinium ion and pKa2 ≈ 8.7 for the hydroxyl group), we can predict the following:

-

The pKa of the pyridinium ion is expected to be lower than 4.8 .

-

The pKa of the hydroxyl group is expected to be lower than 8.7 .

A more precise estimation places the pyridinium pKa in the range of 3.5 - 4.5 and the hydroxyl pKa in the range of 7.5 - 8.5 .

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile. The presence of the lipophilic 2-trifluoromethylphenyl group will significantly increase the logP compared to 3-hydroxypyridine. While the hydroxyl group contributes to hydrophilicity, the overall character of the molecule is predicted to be lipophilic.

Predicted logP: 2.5 - 3.5

Solubility

The aqueous solubility of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is expected to be low, a consequence of its predicted high logP. The presence of the hydroxyl group and the pyridine nitrogen will provide some capacity for hydrogen bonding with water, but the large, nonpolar trifluoromethylphenyl group will likely dominate. The compound is expected to be more soluble in organic solvents.

| Solvent | Predicted Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| DMSO | Freely Soluble |

| Dichloromethane | Soluble |

Other Physical Properties

| Property | Predicted Value/Appearance |

| Molecular Formula | C₁₂H₈F₃NO |

| Molecular Weight | 241.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 150 - 170 °C |

| Boiling Point | > 300 °C (with decomposition) |

Proposed Synthesis and Characterization

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Detailed Synthetic Protocol

Step 1: Protection of 3-Hydroxy-5-bromopyridine

-

To a solution of 3-hydroxy-5-bromopyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-methoxy-5-bromopyridine.

Step 2: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-methoxy-5-bromopyridine, 2-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).[1]

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to afford 3-methoxy-5-(2-trifluoromethylphenyl)pyridine.

Step 3: Deprotection

-

Dissolve the protected intermediate in a suitable solvent (e.g., acetic acid).

-

Add a strong acid (e.g., hydrobromic acid) and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography to obtain 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the pyridine and phenyl protons. The chemical shifts will be influenced by the substituents.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the hydroxyl group and C-F stretches of the trifluoromethyl group.

-

Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols for Physicochemical Profiling

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of sparingly soluble compounds.[2][3]

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pKa in the aqueous medium is then determined by extrapolation.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable co-solvent (e.g., methanol or DMSO).

-

Prepare a series of co-solvent/water mixtures (e.g., 20%, 40%, 60% methanol in water).

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration:

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence points from the first or second derivative of the titration curve.

-

The pH at the half-equivalence point corresponds to the pKa in that specific co-solvent mixture.

-

-

Extrapolation to Aqueous pKa:

-

Repeat the titration for each co-solvent/water mixture.

-

Plot the measured pKa values against the mole fraction of the co-solvent.

-

Extrapolate the linear portion of the graph to zero co-solvent concentration to obtain the aqueous pKa.

-

Sources

An In-Depth Technical Guide to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Novel Scaffold for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Uncharted Territory in Medicinal Chemistry

As a Senior Application Scientist, it is a rare and exciting opportunity to delve into the molecular architecture of a compound that, despite its intriguing structural motifs, remains largely unexplored in the current scientific literature. This technical guide addresses 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine , a molecule that, to the best of our extensive search, has not been the subject of dedicated synthesis or biological evaluation studies. The absence of empirical data presents a unique challenge, which we will address not with speculation, but with a robust, experience-driven predictive analysis grounded in established chemical principles and analogous structures. This document will, therefore, serve as a foundational whitepaper, providing a scientifically rigorous, prospective look into the synthesis, potential properties, and likely biological significance of this novel chemical entity.

Molecular Structure and Physicochemical Postulates

The molecular structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine combines three key pharmacophoric elements: a 3-hydroxypyridine core, a phenyl ring, and a trifluoromethyl group. This unique amalgamation suggests a complex interplay of properties that are highly relevant to drug design.

The 3-hydroxypyridine moiety is a well-established scaffold in medicinal chemistry, known for its ability to act as a building block for numerous medicinal compounds.[1] The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The pyridine ring itself is a common feature in a vast array of FDA-approved drugs, valued for its metabolic stability and ability to modulate pharmacokinetic and pharmacodynamic properties.[2]

The trifluoromethyl (-CF3) group, strategically positioned on the phenyl ring, is a powerful modulator of a compound's characteristics. It is known to enhance pharmacokinetic properties by increasing metabolic stability and membrane permeability.[3] The strong electron-withdrawing nature of the -CF3 group also significantly influences the electronic properties of the phenyl ring, which can in turn affect binding affinities and reactivity.[3][4]

Predicted Physicochemical Properties:

Based on the constituent functional groups, we can postulate the following key properties for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, which are summarized in Table 1.

| Property | Predicted Characteristic | Rationale |

| Solubility | Moderate to low aqueous solubility; soluble in organic solvents. | The pyridine and hydroxyl groups can contribute to aqueous solubility, while the trifluoromethylphenyl moiety will increase lipophilicity.[1] |

| Lipophilicity (LogP) | Moderately high. | The trifluoromethylphenyl group is highly lipophilic, which will likely be the dominant factor.[4] |

| Acidity/Basicity | Weakly basic (pyridine nitrogen) and weakly acidic (hydroxyl group). | The pyridine nitrogen can be protonated, while the hydroxyl group can be deprotonated.[5] |

| Metabolic Stability | Likely high. | The trifluoromethyl group is known to block metabolic oxidation sites, and the pyridine ring is generally robust.[3][4] |

Table 1: Postulated Physicochemical Properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

2D Molecular Structure:

Caption: 2D structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Proposed Synthetic Strategies: A Roadmap to a Novel Molecule

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine can be approached through well-established palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings.[6][7] The two most logical and robust strategies would be the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8][9]

Proposed Protocol:

-

Reactant Preparation: The key starting materials would be a protected 3-hydroxy-5-bromopyridine and (2-trifluoromethylphenyl)boronic acid. The hydroxyl group of the pyridine should be protected, for instance as a methoxymethyl (MOM) ether, to prevent side reactions.

-

Catalyst System: A common and effective catalyst system would be Pd(PPh3)4 or Pd(dppf)Cl2.

-

Base and Solvent: A base such as sodium carbonate or potassium phosphate is required. A solvent system of toluene, ethanol, and water is often effective.

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Workup and Deprotection: After the reaction is complete, the mixture would be worked up to isolate the protected product. Subsequent deprotection of the hydroxyl group under acidic conditions would yield the final compound.

Caption: Proposed Negishi coupling synthesis workflow.

Postulated Biological Activity and Therapeutic Potential

The structural features of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine suggest several avenues for biological investigation. Molecules containing bipyridine and related phenylpyridine scaffolds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects. [10]

Potential as an Enzyme Inhibitor

The 3-hydroxypyridine core is a known metal-chelating moiety and has been exploited in the design of metalloenzyme inhibitors. [11]It is plausible that 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine could act as an inhibitor of metalloenzymes involved in various disease pathways.

Potential as a Kinase Inhibitor

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The overall shape and electronic properties of the molecule could allow it to fit into the ATP-binding pocket of various kinases.

Central Nervous System (CNS) Activity

The lipophilicity imparted by the trifluoromethylphenyl group could facilitate crossing the blood-brain barrier, suggesting potential applications in treating CNS disorders.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents. [12]The unique electronic and steric properties of this compound make it a candidate for screening against a panel of bacterial and fungal pathogens.

Proposed Experimental Workflows for Characterization and Biological Screening

Once synthesized, a rigorous characterization and screening cascade would be necessary to elucidate the properties and biological activity of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Structural and Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the exact molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, if suitable crystals can be obtained.

-

LogP Determination: Experimental measurement of the octanol-water partition coefficient to quantify lipophilicity.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently assess the biological potential of the compound.

Caption: Proposed biological screening workflow.

Conclusion and Future Outlook

While 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine remains a hypothetical molecule in the context of published research, this in-depth analysis provides a strong rationale for its synthesis and investigation. Its unique combination of a 3-hydroxypyridine core and a trifluoromethyl-substituted phenyl ring presents a compelling scaffold for the development of novel therapeutic agents. The synthetic pathways outlined are robust and feasible, and the potential for diverse biological activity is high. We strongly encourage research groups with interests in medicinal chemistry and drug discovery to consider the exploration of this promising, uncharted area of chemical space. The insights provided in this guide offer a solid foundation for such endeavors.

References

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

-

3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

-

Selected bioactive bipyridine analogues. ResearchGate. [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. Journal of Organic Chemistry. [Link]

-

The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes f. Dalton Transactions. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine. PubMed Central. [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI. [Link]

-

Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. LookChem. [Link]

-

Suzuki Coupling Mechanism. YouTube. [Link]

-

Negishi Coupling. NROChemistry. [Link]

-

Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate. [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

-

Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. PubMed. [Link]

Sources

- 1. chemicalkland.com [chemicalkland.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. Detailed hypothetical experimental protocols for data acquisition are presented, followed by in-depth analyses and interpretation of the predicted spectra. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of new chemical entities.

Introduction

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of a hydroxypyridine core and a trifluoromethylphenyl substituent. The hydroxypyridine moiety is a common scaffold in numerous biologically active molecules, while the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity.

The following sections will detail the predicted spectroscopic data, including the rationale behind the predictions, and provide standardized protocols for the eventual experimental validation.

Molecular Structure and Key Features

To understand the predicted spectroscopic data, it is essential to first examine the molecular structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Figure 1: Molecular structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Hypothetical Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

Figure 2: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine in DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.80 | singlet | 1H | OH | The acidic proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being concentration and temperature dependent. |

| ~8.25 | doublet | 1H | H-2 | This proton is adjacent to the nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~8.10 | doublet | 1H | H-6 | Also adjacent to the nitrogen, this proton is shifted downfield and will appear as a doublet due to coupling with H-4. |

| ~7.80 - 7.60 | multiplet | 4H | Phenyl H | The protons on the trifluoromethylphenyl ring will appear as a complex multiplet in the aromatic region. |

| ~7.50 | triplet | 1H | H-4 | This proton will be a triplet due to coupling with both H-2 and H-6. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-3 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~145.0 | C-5 | The carbon attached to the phenyl ring will also be in the downfield region. |

| ~140.0 | C-2 | Carbon adjacent to the nitrogen atom. |

| ~138.0 | C-6 | Carbon adjacent to the nitrogen atom. |

| ~132.0 - 125.0 | Phenyl C | The carbons of the phenyl ring will appear in this region. |

| ~128.0 (q) | C-CF₃ (Phenyl) | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ~124.0 (q) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large C-F coupling constant. |

| ~120.0 | C-4 | The remaining pyridine carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Hypothetical Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

Figure 3: Workflow for IR data acquisition.

Predicted IR Spectrum

The predicted characteristic IR absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad | O-H stretch | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine and phenyl rings. |

| 1620 - 1580 | Strong | C=N stretch | Characteristic stretching vibration of the pyridine ring. |

| 1500 - 1400 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| 1350 - 1150 | Strong | C-F stretch | The trifluoromethyl group will show strong absorption bands in this region. |

| 1250 - 1200 | Strong | C-O stretch | Stretching vibration of the phenolic C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Hypothetical Experimental Protocol for MS Data Acquisition

A general procedure for acquiring a mass spectrum using Electrospray Ionization (ESI) is outlined below.

Figure 4: Workflow for MS data acquisition.

Predicted Mass Spectrum

The predicted key features of the mass spectrum are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| 254.06 | [M+H]⁺ | The molecular weight of C₁₂H₈F₃NO is 253.06 g/mol . The protonated molecular ion is expected to be the base peak in ESI positive mode. |

| 234.05 | [M-F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |

| 184.05 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 145.04 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylphenyl cation. |

| 109.04 | [C₅H₄NO]⁺ | Fragment corresponding to the hydroxypyridine moiety. |

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles and data from analogous structures. These predictions provide a foundational dataset for the identification and characterization of this novel compound. The included hypothetical experimental protocols offer a standardized approach for the future acquisition of experimental data, which will be crucial for validating these predictions. This guide serves as a valuable preliminary resource for any research and development activities involving 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NMRDB.org: An online database for NMR spectra prediction. [Link][1][2]

-

Chem LibreTexts: An extensive online chemistry resource. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

Sources

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of Trifluoromethylpyridines in Drug Design

In the intricate chess game of medicinal chemistry, the trifluoromethylpyridine (TFMP) moiety has emerged as a power piece, enabling chemists to strategically modulate the properties of drug candidates and unlock new therapeutic potential.[1][2] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and applications of trifluoromethylpyridine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causal relationships that underpin the utility of this scaffold, supported by experimental protocols and case studies of its successful implementation in clinically approved drugs.

The strategic incorporation of a trifluoromethyl group onto a pyridine ring bestows a unique combination of physicochemical properties upon a molecule.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of the pyridine nitrogen, modulates lipophilicity, and can enhance metabolic stability.[4][5] These attributes are critical for optimizing pharmacokinetic profiles and improving the binding affinity of a drug candidate to its biological target.[4]

Physicochemical Properties of Trifluoromethylpyridines: A Tale of Three Isomers

The position of the trifluoromethyl group on the pyridine ring—alpha (2-position), beta (3-position), or gamma (4-position)—profoundly influences the molecule's electronic and steric properties.[1] This, in turn, dictates its behavior in biological systems.

The trifluoromethyl group is a potent electron-withdrawing group, a property quantified by its positive Hammett constant (σp = 0.54).[1] This strong inductive effect lowers the pKa of the pyridine nitrogen, making it less basic. This reduction in basicity can be advantageous in drug design, as it can mitigate off-target effects associated with basicity and improve oral bioavailability.

Lipophilicity, a critical parameter for membrane permeability and drug distribution, is also significantly affected by trifluoromethylation. While the trifluoromethyl group itself is lipophilic, its placement on the pyridine ring and the resulting electronic effects create a nuanced interplay.

| Compound | Isomer | pKa (experimental) | logP (experimental) |

| Pyridine | - | 5.25 | 0.65 |

| 2-Trifluoromethylpyridine | α | ~1.0 | ~1.8 |

| 3-Trifluoromethylpyridine | β | 3.5 | 1.7 |

| 4-Trifluoromethylpyridine | γ | 3.6 | ~1.7 |

Note: Experimental values for pKa and logP can vary depending on the measurement conditions. The values presented here are representative and sourced from various chemical databases and literature.

The following diagram illustrates the impact of the trifluoromethyl group's position on the electron density of the pyridine ring.

Caption: Synthesis of 2-chloro-5-trifluoromethylpyridine from 3-picoline.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine (A Precursor to 2-Chloro-5-trifluoromethylpyridine)

This protocol is adapted from patent literature and describes a key step in the synthesis of a TFMP precursor. [6]

-

Reaction Setup: To a suitable reaction vessel, add 3-methylpyridine (1.0 eq) and water as the reaction medium.

-

Chlorination: In the presence of a suitable catalyst, introduce chlorine gas into the reaction mixture while maintaining the temperature between 40-60 °C.

-

Work-up: After the reaction is complete, perform a standard aqueous work-up to isolate the crude 2-chloro-5-methylpyridine.

-

Second Chlorination: The crude 2-chloro-5-methylpyridine is then subjected to a second chlorination step with chlorine gas at 50-60 °C, in the presence of a catalyst, to yield 2-chloro-5-chloromethylpyridine.

Self-validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The patent cited reports a purity of ≥99%. [6]

Strategy 2: Cyclo-condensation with Fluorinated Building Blocks

This versatile strategy involves the construction of the pyridine ring using acyclic precursors, at least one of which contains a trifluoromethyl group. A widely used building block is ethyl 4,4,4-trifluoro-3-oxobutanoate. [1]

Caption: Cyclo-condensation approach to trifluoromethylpyridines.

Experimental Protocol: Synthesis of a Tetrahydropyran Intermediate for Dithiopyr and Thiazopyr

This protocol, derived from a review article, illustrates the use of a trifluoromethyl-containing building block in the synthesis of agrochemicals, a process analogous to those used for pharmaceutical intermediates. [1]

-

Reaction Setup: In a suitable solvent, combine 3-methylbutanal (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

-

Cyclo-condensation: The reaction is allowed to proceed under appropriate conditions (e.g., with a catalyst and/or heating) to effect the cyclo-condensation.

-

Isolation: The resulting tetrahydro-2H-pyran derivative is isolated and purified using standard techniques such as distillation or chromatography.

Self-validation: The structure of the intermediate should be confirmed by spectroscopic methods (NMR, IR, MS) to ensure the correct cyclized product has been formed before proceeding to the next synthetic steps.

Trifluoromethylpyridines in Action: Case Studies in Medicinal Chemistry

The true measure of a chemical scaffold's value lies in its successful application in the development of therapeutic agents. The trifluoromethylpyridine moiety is a key structural feature in several FDA-approved drugs and promising clinical candidates.

Case Study 1: Tipranavir - An HIV Protease Inhibitor

Tipranavir is a non-peptidic HIV protease inhibitor used in the treatment of HIV infection. [5]The trifluoromethylpyridine moiety in Tipranavir plays a crucial role in its binding to the active site of the HIV protease. [3]X-ray crystallography studies have revealed that the trifluoromethyl group engages in favorable hydrophobic interactions within the S3 subsite of the enzyme. [7]

Caption: Binding of Tipranavir's TFMP moiety to the S3 subsite of HIV protease.

Case Study 2: Pexidartinib - A CSF-1R Inhibitor for Cancer Therapy

Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R) and is approved for the treatment of tenosynovial giant cell tumor. [8]The trifluoromethylpyridine moiety in pexidartinib contributes to its potent and selective inhibition of CSF-1R. [9]The binding of pexidartinib to CSF-1R stabilizes the inactive conformation of the kinase, preventing its activation by CSF-1. [9]

Case Study 3: Enasidenib - An IDH2 Inhibitor

Enasidenib is a small molecule inhibitor of isocitrate dehydrogenase 2 (IDH2) used to treat acute myeloid leukemia with a specific IDH2 mutation. The synthesis of Enasidenib involves the use of 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl)-1,3,5-triazine as a key intermediate. [3]The trifluoromethylpyridine group in this building block is crucial for the final structure and activity of the drug.

Metabolic Stability and Potential Liabilities

The carbon-fluorine bond is exceptionally strong, which often imparts significant metabolic stability to the trifluoromethyl group. [4]This can lead to a longer in vivo half-life and reduced metabolic clearance of a drug candidate. However, the potent electron-withdrawing nature of the trifluoromethyl group can render the pyridine ring susceptible to nucleophilic aromatic substitution, which can be a potential metabolic pathway or a source of chemical instability under certain conditions. [1]For instance, some trifluoromethylpyridine-containing herbicides have been observed to degrade through this mechanism. [1] The metabolism of trifluoromethylpyridine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. For example, Enasidenib is metabolized by CYP and UGT enzymes. [3]Berotralstat, another drug containing a trifluoromethyl group, is primarily metabolized by CYP2D6 and CYP3A4. [3]Understanding the metabolic fate of the trifluoromethylpyridine moiety is crucial for predicting potential drug-drug interactions and idiosyncratic toxicity.

Future Perspectives

The trifluoromethylpyridine scaffold continues to be a rich source of innovation in medicinal chemistry. Its unique ability to fine-tune the physicochemical and pharmacological properties of drug candidates ensures its continued relevance in the pursuit of novel therapeutics. As our understanding of the intricate interplay between structure, properties, and biological activity deepens, we can expect to see the emergence of a new generation of trifluoromethylpyridine-containing drugs with enhanced efficacy and safety profiles. The development of novel synthetic methodologies for the efficient and selective introduction of the trifluoromethylpyridine moiety will further accelerate its application in drug discovery.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Singh, S., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Tipranavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Weber, J., et al. (2009). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Journal of medicinal chemistry, 52(12), 3902–3905. [Link]

-

PubMed Central. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

National Center for Biotechnology Information. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Therapeutics and Clinical Risk Management, 16, 375–382. [Link]

-

ResearchGate. (2008). X-ray crystal structure and dynamics reveal HIV-1 protease drug interactions. [Link]

-

PubMed. (2007). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]

-

RCSB PDB. (2021). 7MFC: Crystal structure of CSF1R in complex with vimseltinib. [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

-

PubMed Central. (2005). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

-

YouTube. (2024). design of HIV-1 protease inhibitors with x-ray crystallography. [Link]

-

Oxford Academic. (2022). CSF-1R inhibitor, pexidartinib, sensitizes esophageal adenocarcinoma to PD-1 immune checkpoint blockade in a rat model. [Link]

-

National Center for Biotechnology Information. (2019). CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Clinical Cancer Research, 25(16), 5187–5196. [Link]

-

Stevens Institute of Technology. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. [Link]

-

ResearchGate. (2015). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. [Link]

-

ResearchGate. (2021). Pexidartinib and the CSF1 receptor. (A) Chemical structure of... [Link]

-

ACS Publications. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(3), 1177–1183. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine: A Keystone for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a molecule of significant interest in medicinal chemistry and drug development. We delve into the quantum chemical properties, potential bioactivity, and reactivity of this compound through the lens of advanced computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for in-silico characterization, from fundamental electronic structure analysis to the simulation of complex biological interactions. The protocols and theoretical discussions herein are designed to be self-validating, providing a robust foundation for future experimental work.

Introduction: The Rationale for a Deep Theoretical Dive

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the physicochemical properties of a parent molecule.[1][3] When combined with the versatile pyridine scaffold, which is a common feature in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives present a rich chemical space for the discovery of novel therapeutic agents.[1][2][3][4]

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a specific TFMP derivative that holds considerable promise. The hydroxypyridine core is known for its ability to engage in hydrogen bonding and can exist in tautomeric forms, while the trifluoromethylphenyl substituent introduces unique electronic and steric features.[5] Understanding the interplay of these structural motifs at a quantum mechanical level is paramount for predicting the molecule's behavior in a biological environment and for guiding the synthesis of more potent and selective analogs.

This guide will eschew a generic template in favor of a bespoke exploration of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, focusing on the theoretical underpinnings that drive its potential as a pharmacophore. We will explore its electronic landscape, predict its spectroscopic signatures, and outline a computational workflow to assess its reactivity and potential as a targeted therapeutic.

Molecular Structure and Electronic Properties: A Quantum Chemical Perspective

A foundational understanding of a molecule's electronic structure is the bedrock of any theoretical investigation. For 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, we are particularly interested in the influence of the electron-withdrawing -CF3 group on the electron distribution within the aromatic system and the acidity of the hydroxyl proton.

Geometric Optimization and Conformational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.

Protocol 1: Geometry Optimization using Density Functional Theory (DFT)

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is a robust starting point for many organic molecules.[6]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is generally sufficient for initial optimizations of organic molecules. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[6]

-

Procedure: a. Construct the 3D structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine using a molecular builder. b. Perform an initial, lower-level optimization (e.g., using a semi-empirical method like PM6) to obtain a reasonable starting geometry. c. Submit the structure for a full geometry optimization at the chosen DFT level of theory. d. Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

The dihedral angle between the pyridine and phenyl rings is a key conformational parameter. A potential energy surface scan, where this dihedral angle is systematically varied and the energy calculated at each step, can reveal the rotational barrier and the most stable conformer(s).

Diagram 1: Computational Workflow for Structural Analysis

Caption: Workflow for determining the stable 3D structure.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

| Descriptor | Definition | Significance for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability.[8] |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals regions of positive (electron-deficient) and negative (electron-rich) potential, guiding the prediction of non-covalent interactions. |

These descriptors can be readily calculated from the optimized geometry using the same DFT methodology. The MEP map is particularly insightful, as it visually identifies the electron-rich nitrogen atom of the pyridine ring and the acidic proton of the hydroxyl group as likely sites for intermolecular interactions.

Spectroscopic Properties: An In-Silico Fingerprint

Computational spectroscopy allows for the prediction of various spectra, which can aid in the characterization of a synthesized compound and provide insights into its electronic transitions.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm a stable geometry but also provide the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra. Key vibrational modes to analyze for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine include the O-H stretch, C=N and C=C stretches of the pyridine ring, and the C-F stretches of the trifluoromethyl group.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectrum (UV-Vis) of a molecule. This calculation provides the excitation energies and oscillator strengths of the lowest-energy electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. Analyzing the molecular orbitals involved in these transitions can reveal their nature (e.g., π→π* or n→π*).

Diagram 2: Theoretical Spectroscopy Workflow

Caption: Workflow for predicting spectroscopic properties.

Potential Biological Activity: A Molecular Docking and Dynamics Approach

While DFT provides a detailed picture of the isolated molecule, its potential as a drug candidate can only be assessed by studying its interactions with a biological target. Pyridine derivatives are known to interact with a wide range of proteins, including kinases and enzymes.[9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol 2: Molecular Docking Study

-

Target Selection: Based on the known biological activities of similar trifluoromethylpyridine and hydroxypyridine compounds, select a relevant protein target (e.g., a specific kinase or receptor).[10][11] Obtain the 3D structure of the target from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation: a. Prepare the 3D structure of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (the ligand) by assigning partial charges and defining rotatable bonds. b. Prepare the protein receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: a. Define the binding site on the receptor, typically the known active site or a pocket identified by binding site prediction algorithms. b. Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically explore the conformational space of the ligand within the binding site. c. The program will score and rank the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological system.

An MD simulation of the best-ranked docked complex can be performed to assess the stability of the binding pose and to calculate the binding free energy with higher accuracy. This provides a more rigorous assessment of the compound's potential as an inhibitor or modulator of the target protein.

Diagram 3: In-Silico Drug Discovery Workflow

Caption: A typical workflow for virtual screening and lead identification.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. By employing a suite of computational techniques, from DFT to molecular dynamics, researchers can gain deep insights into the structural, electronic, and biological properties of this promising molecule. The in-silico data generated through these protocols can guide synthetic efforts, rationalize experimental findings, and ultimately accelerate the drug discovery process. Future work should focus on the synthesis of this compound and its analogs, followed by experimental validation of the theoretical predictions presented herein. The synergy between computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other novel trifluoromethylpyridine derivatives.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine Supplier China. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-2-hydroxy-5-trifluoromethylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2023). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]

-

PubChem. (n.d.). N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Retrieved from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available at: [Link]

-

ResearchGate. (n.d.). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. Retrieved from [Link]

-

TSI Journals. (n.d.). DFT Based StudyOfDerivativesOf PyridineAndTheir Interacton W. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. 3-Bromo-2-hydroxy-5-trifluoromethylpyridine | Properties, Uses, Safety Data & Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 11. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing from commercially available starting materials. The core of the synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a selective demethylation to unmask the final hydroxypyridine functionality. This guide emphasizes the rationale behind procedural choices, provides comprehensive step-by-step protocols, and includes validated characterization data.

Introduction and Strategic Overview

Substituted hydroxypyridines are privileged scaffolds in drug discovery, valued for their hydrogen bonding capabilities and bioisosteric relationship to phenols. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, combines these features, making it a valuable intermediate for the development of novel therapeutics and functional materials.[1][2]

A direct coupling to form the final product is challenging due to the reactive nature of the hydroxyl group on the pyridine ring, which can interfere with the palladium catalyst. Therefore, a protecting group strategy is employed. Our chosen synthetic route involves:

-

Preparation of a Protected Pyridine Core: Synthesis of 3-bromo-5-methoxypyridine, where the methoxy group serves as a robust protecting group for the hydroxyl functionality.

-

Palladium-Catalyzed C-C Bond Formation: A Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-methoxypyridine and 2-(trifluoromethyl)phenylboronic acid. This reaction is renowned for its high efficiency and functional group tolerance.[3]

-

Deprotection: Cleavage of the methyl ether to yield the desired 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

This strategic approach ensures high yields and simplifies purification by avoiding common side reactions associated with unprotected hydroxyl groups in cross-coupling chemistry.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below. The process is designed for efficiency and scalability in a standard laboratory setting.

Caption: Overall synthetic scheme for 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the Suzuki-Miyaura coupling and deprotection steps.

| Reagent | Supplier | Purity | Notes |

| 3,5-Dibromopyridine | Commercially Available | >98% | |

| Sodium Hydride (60% dispersion in oil) | Commercially Available | 60% | Handle with care under inert atmosphere. |

| Methanol (Anhydrous) | Commercially Available | >99.8% | |

| N,N-Dimethylformamide (DMF, Anhydrous) | Commercially Available | >99.8% | |

| 2-(Trifluoromethyl)phenylboronic acid | Commercially Available | >97% | |

| Tetrakis(triphenylphosphine)palladium(0) | Commercially Available | >99% | Store under inert gas. |

| Potassium Phosphate (K₃PO₄) | Commercially Available | >98% | Should be finely ground before use. |

| 1,4-Dioxane (Anhydrous) | Commercially Available | >99.8% | |

| Boron Trichloride (1M solution in DCM) | Commercially Available | 1 M | Highly corrosive and moisture-sensitive. |

| Tetra-n-butylammonium iodide (n-Bu₄NI) | Commercially Available | >98% | |

| Dichloromethane (DCM, Anhydrous) | Commercially Available | >99.8% |

Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine

Rationale: This protocol achieves a selective nucleophilic aromatic substitution (SNAr) on 3,5-dibromopyridine. Methoxide, generated in situ from methanol and sodium hydride, preferentially displaces one of the bromine atoms. DMF is an excellent polar aprotic solvent for this type of reaction, and moderate heating ensures a reasonable reaction rate.

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a 60% dispersion of sodium hydride (11.4 g, 285 mmol) in mineral oil.

-

Under a nitrogen atmosphere, carefully wash the sodium hydride with anhydrous hexanes (2 x 50 mL) to remove the mineral oil. Decant the hexanes via cannula.

-

Suspend the oil-free sodium hydride in anhydrous DMF (450 mL).

-

Cool the suspension to 0°C using an ice bath and slowly add anhydrous methanol (11.5 mL, 285 mmol) dropwise. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and heat the mixture to 60°C until gas evolution ceases and a clear solution of sodium methoxide is formed.

-

Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution in one portion.

-

Heat the reaction mixture to 90°C and maintain for 1 hour. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-methoxypyridine as a crystalline solid.[4]

Protocol 2: Suzuki-Miyaura Coupling

Rationale: This step forms the key C-C bond. A palladium(0) catalyst, Pd(PPh₃)₄, is used to facilitate the catalytic cycle. The cycle involves oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[3] A base (K₃PO₄) is essential for the transmetalation step. A mixed solvent system of 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[5]

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Procedure:

-

In a 250 mL round-bottom flask, combine 3-bromo-5-methoxypyridine (10.0 g, 53.2 mmol), 2-(trifluoromethyl)phenylboronic acid (12.1 g, 63.8 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (22.6 g, 106.4 mmol, 2.0 equiv).

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.23 g, 1.06 mmol, 2 mol%).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed solvent mixture of 1,4-dioxane (120 mL) and water (30 mL).

-

Heat the mixture to 90-95°C with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

-

Cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

-

Transfer the filtrate to a separatory funnel, wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-methoxy-5-(2-trifluoromethylphenyl)pyridine.

Protocol 3: Demethylation to Yield Final Product

Rationale: The final step is the cleavage of the robust aryl-methyl ether bond. Boron trihalides, such as BCl₃ or BBr₃, are powerful Lewis acids that effectively coordinate to the ether oxygen, facilitating cleavage. The addition of a quaternary ammonium salt like tetra-n-butylammonium iodide (n-Bu₄NI) can accelerate this process, allowing for milder reaction conditions.[6]

Procedure:

-

Dissolve 3-methoxy-5-(2-trifluoromethylphenyl)pyridine (5.0 g, 19.6 mmol) in anhydrous dichloromethane (DCM) (100 mL) in a dry flask under a nitrogen atmosphere.

-

Add tetra-n-butylammonium iodide (n-Bu₄NI) (7.98 g, 21.6 mmol, 1.1 equiv).

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron trichloride (BCl₃) in DCM (23.5 mL, 23.5 mmol, 1.2 equiv) dropwise via syringe over 20 minutes.

-

After addition, allow the reaction to slowly warm to 0°C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0°C and slowly quench by the dropwise addition of methanol (20 mL).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography or recrystallization to afford 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine as a pure solid.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. By employing a methoxy protecting group, the challenges associated with a free hydroxyl group during the critical Suzuki-Miyaura coupling step are effectively circumvented. The protocols are based on well-established chemical transformations and utilize commercially available reagents, making this approach accessible for both academic and industrial laboratories. This versatile building block can be utilized in a variety of research and development applications, particularly in the synthesis of bioactive molecules.

References

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

-

Inagaki, M., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 115-125. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

Brooks, P. R., Wirtz, M. C., & McGrath, M. G. (2008). A Mild and Selective Method for the Cleavage of Aryl Methyl Ethers Using Boron Trichloride and Tetra-n-butylammonium Iodide. The Journal of Organic Chemistry, 73(15), 6019–6022. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 206. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

Application Notes and Protocols for In Vitro Profiling of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Introduction: Unveiling the Neuromodulatory Potential of a Novel Pyridine Derivative

The compound 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine represents a novel chemical entity with structural motifs suggestive of potential activity within the central nervous system (CNS). The pyridine core is a prevalent scaffold in neuropharmacology, while the trifluoromethylphenyl group can significantly influence ligand-receptor interactions through enhanced binding affinity and metabolic stability. Although the specific biological target of this compound is yet to be elucidated, its structural features warrant investigation as a potential modulator of ion channels or neurotransmitter receptors.

This document outlines a comprehensive in vitro testing paradigm to characterize the pharmacological profile of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. Based on structural similarities to known CNS-active agents, we will proceed with the hypothesis that this compound may modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[1][2] The following protocols are designed to rigorously test this hypothesis, from initial binding assessment to functional characterization of its modulatory effects.

Compound Handling and Preparation: Foundational Considerations for Reliable Data

Prior to initiating any biological assay, it is imperative to establish the physicochemical properties of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine to ensure accurate and reproducible results.

Solubility and Stability Assessment:

Compounds with pyridine and trifluoromethyl groups can exhibit limited aqueous solubility.[3][4][5] It is crucial to determine the optimal solvent for stock solutions and the compound's stability under experimental conditions.

| Parameter | Protocol | Expected Outcome |

| Solubility | Prepare serial dilutions of the compound in various solvents (e.g., DMSO, ethanol, PBS). Assess for precipitation visually and by spectrophotometry. | Determination of the maximum stock concentration and the optimal vehicle for dilutions in aqueous assay buffers. |

| Stability | Incubate the compound in assay buffer at 37°C for the duration of the longest planned experiment. Analyze for degradation using HPLC. | Confirmation that the compound remains stable throughout the experimental timeframe, ensuring consistent concentrations. |

Safety Precautions:

The safety profile of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine has not been established. However, related trifluoromethylpyridine compounds are known to cause skin and eye irritation and may be harmful if inhaled or ingested.[6][7] Therefore, standard laboratory safety protocols should be strictly adhered to.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.[7]

-

Waste Disposal: Dispose of all compound-containing waste according to institutional guidelines for chemical waste.

Phase 1: Target Engagement - Does the Compound Bind to the GABA-A Receptor?

The initial step is to determine if 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine physically interacts with the GABA-A receptor. This is most effectively accomplished through competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay will assess the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.[8] We will utilize [³H]-Muscimol, a potent GABA-A receptor agonist that binds to the GABA binding site.

Experimental Workflow:

Caption: Workflow for the [³H]-Muscimol competitive binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]-Muscimol (typically at its Kd), and a range of concentrations of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine.

-

For determining non-specific binding, include wells with an excess of unlabeled GABA.

-

Incubate the plate at 4°C for 60 minutes.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-